molecular formula C10H11N3O B1283965 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine CAS No. 1617-93-2

5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1283965
CAS RN: 1617-93-2
M. Wt: 189.21 g/mol
InChI Key: HOUJXRMAYWZMHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various 1,3,4-oxadiazole derivatives has been explored in several studies. For instance, the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate yielded difluoromethylenated 1,2,4-oxadiazole-containing compounds . Another study described the synthesis of tertiary amides from 3-(phenyl-1,2,4-oxadiazol-5-yl)propionoyl chloride and cyclic amines, with the structures inferred from NMR spectroscopy . Novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and screened for anticancer activity, with some showing significant cytotoxicity against human cancer cell lines . Additionally, a one-pot, four-component condensation reaction was developed as an efficient approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized 1,3,4-oxadiazole derivatives were characterized using various spectroscopic techniques. NMR spectroscopy played a crucial role in inferring the structures of tertiary amides . High-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy were used to establish the structure of a 1,2,5-oxadiazol-3-amine derivative . X-ray crystallography was employed to determine the crystal structure of an energetic material precursor, revealing an orthorhombic space group and intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives has been investigated through various reactions. For example, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione via the Paal–Knorr reaction selectively produced a 1,2,5-oxadiazol-3-amine derivative . Acid hydrolysis of certain 1,3,4-oxadiazole derivatives led to a new ring transformation, forming 4-benzamido-1,2,4-triazolidine-3,5-dione derivatives . The synthesis of N-aminomethylation compounds from 5-phenyl-1,3,4-oxadiazole-2-thione was also reported, with the conformational isomers of the resulting compounds investigated using computational methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives have been characterized through various analytical techniques. Semi-empirical and ab initio calculations were performed to learn more about the stable molecular conformations of tertiary amides . The energetic material precursor's crystal structure was analyzed, revealing significant intermolecular hydrogen bonding and π-interactions, with its impact sensitivity and friction sensitivity measured . The novel amine derivatives synthesized for anticancer evaluation were characterized by 1H NMR, MS, and 13C NMR spectroscopy, and their cytotoxicity was assessed through IC50 values against various human cancer cell lines .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine has been a subject of interest in the field of organic chemistry, particularly in the synthesis and structural analysis of heterocyclic compounds. The reaction of 1,3,4-oxadiazoles with various chemicals has led to the formation of thiazoles, oxadiazole derivatives, and other heterocyclic compounds with potential applications in various fields, including material science and pharmaceuticals. X-ray diffraction studies have confirmed the structures of these compounds, indicating their significance in structural chemistry (Paepke et al., 2009), (Li-min, 2010).

Material Science and Photoluminescence

Researchers have explored the use of oxadiazole compounds, including this compound, in material science, particularly in the development of photo- and electro-active materials. The introduction of amine moieties in oxadiazole compounds has been found to influence their phase structure and photoluminescent properties, making them potential candidates for applications in photo- and electro-active devices (Mochizuki et al., 2005).

Antimicrobial and Antioxidant Activities

Several studies have synthesized derivatives of this compound and evaluated their antimicrobial and antioxidant activities. The results have indicated promising antibacterial and antifungal properties, as well as radical scavenging activities, showcasing the potential of these compounds in developing new antimicrobial and antioxidant agents (Saundane et al., 2013).

Synthesis of Novel Derivatives and Biological Evaluation

The synthesis of novel derivatives of this compound and their biological evaluation have been a significant area of research. New methods have been developed for the synthesis of fully substituted 1,3,4-oxadiazole derivatives, providing an alternative approach to the conventional synthesis methods. These compounds have been evaluated for various biological activities, including anticancer activity, indicating their potential in medicinal chemistry (Ramazani & Rezaei, 2010).

Future Directions

The future research directions for this compound could involve studying its potential biological activities given the known activities of other oxadiazole compounds. It could also involve studying its synthesis and reactivity to develop new synthetic methods .

properties

IUPAC Name

5-(2-phenylethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUJXRMAYWZMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557286
Record name 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1617-93-2
Record name 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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